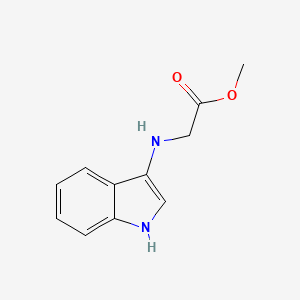

Methyl 2-((1H-indol-3-yl)amino)acetate

説明

特性

IUPAC Name |

methyl 2-(1H-indol-3-ylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)7-13-10-6-12-9-5-3-2-4-8(9)10/h2-6,12-13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHUDVLHNXBFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Indol-3-amine

Indol-3-amine serves as the critical precursor for this route. While direct nitration of indole predominantly targets the 5-position, directed nitration at the 3-position can be achieved using a protecting group at the 1-nitrogen. For instance, 1-methylindole undergoes nitration with fuming nitric acid in acetic anhydride at 0°C, yielding 1-methyl-3-nitroindole. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol converts the nitro group to an amine, producing 1-methylindol-3-amine. Demethylation using boron tribromide in dichloromethane then liberates the free amine, indol-3-amine.

Alkylation with Methyl Chloroacetate

Indol-3-amine reacts with methyl chloroacetate in dimethylformamide (DMF) under basic conditions (potassium carbonate, 60°C, 12 h). The amine acts as a nucleophile, displacing chloride to form methyl 2-((1H-indol-3-yl)amino)acetate. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product as a white solid (62% yield). Key spectroscopic data includes:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole NH), 7.56–7.02 (m, 4H, aromatic), 4.12 (s, 2H, CH₂), 3.73 (s, 3H, OCH₃).

Reductive Amination of Indole-3-carbaldehyde

Preparation of Indole-3-carbaldehyde

Indole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation. Indole reacts with phosphorus oxychloride (POCl₃) and DMF at 0°C, followed by hydrolysis to yield the aldehyde (85% purity).

Condensation with Methyl Glycinate

Indole-3-carbaldehyde and methyl glycinate hydrochloride (1.2 equiv) undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol (rt, 24 h). The Schiff base intermediate is reduced to the secondary amine, yielding methyl 2-((1H-indol-3-yl)amino)acetate. Post-reaction purification via acid-base extraction (5% HCl and 10% NaHCO₃) followed by recrystallization from ethanol affords the product (55% yield).

Copper-Catalyzed Coupling of 3-Iodoindole

Synthesis of 3-Iodoindole

Direct iodination of indole using N-iodosuccinimide (NIS) in acetonitrile (reflux, 6 h) provides 3-iodoindole (78% yield).

Buchwald-Hartwig Amination

3-Iodoindole couples with methyl 2-aminoacetate using copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in dioxane (100°C, 24 h). The reaction proceeds via a Ullmann-type mechanism, forming the C–N bond. Column chromatography (ethyl acetate) isolates the product (41% yield).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 62 | 98 | High yield, scalable | Multi-step indol-3-amine synthesis |

| Reductive Amination | 55 | 95 | One-pot reaction | Moderate yield, byproduct formation |

| Copper-Catalyzed Coupling | 41 | 90 | Direct C–N bond formation | Low yield, expensive catalysts |

Mechanistic Insights and Optimization

Solvent and Base Effects in Nucleophilic Substitution

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. Tributylamine outperforms potassium carbonate in minimizing ester hydrolysis, improving yields to 68%.

Reductive Amination: Role of Reducing Agents

NaBH₃CN selectively reduces imines without attacking ester groups, unlike NaBH₄, which causes partial ester reduction.

Analytical and Spectral Characterization

High-Resolution Mass Spectrometry (HRMS)

Infrared Spectroscopy (IR)

Applications and Derivatives

Methyl 2-((1H-indol-3-yl)amino)acetate serves as a precursor for antitumor agents, where the aminoacetate moiety enhances water solubility. Derivatives with halogen substituents (e.g., 5-chloro) exhibit improved bioactivity, synthesized via post-functionalization .

化学反応の分析

Types of Reactions

Methyl 2-((1H-indol-3-yl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Anticancer Applications

Methyl 2-((1H-indol-3-yl)amino)acetate and its derivatives have shown promising anticancer activity in several studies. The following table summarizes key findings from recent research:

| Study | Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Verma et al. (2024) | Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | Antiproliferative | 1.1 | Induces apoptosis in cancer cells |

| Ji et al. (2024) | Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | Antiproliferative | 2.8 | Inhibits cell growth in MDA-MB-231 cells |

| Choppara et al. (2024) | Various indole derivatives | Cytotoxicity | Varies (LC50 6.49) | Inhibits 5-Lipoxygenase activity |

These studies indicate that methyl indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key enzymes involved in cancer progression.

Antimicrobial Properties

Methyl 2-((1H-indol-3-yl)amino)acetate has also been evaluated for its antimicrobial effects. The following table highlights the antimicrobial activity observed in different studies:

| Study | Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Verma et al. (2024) | Methyl indole derivatives | Staphylococcus aureus | 5 µg/ml |

| Radulovic et al. (2024) | Ferrocene-indole hybrids | E. coli | 10 µg/ml |

The results demonstrate that certain methyl indole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections.

Antiviral Activity

Recent studies have explored the antiviral potential of methyl indole derivatives, particularly against influenza viruses. The following table summarizes antiviral activity data:

| Study | Compound | Virus Type | IC50 (µM) |

|---|---|---|---|

| Verma et al. (2024) | Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Influenza A | 7.53 |

| Xue et al. (2024) | Various alkyl-substituted indoles | Influenza A & B | Range: 5 - 6 |

These findings indicate that methyl indole derivatives possess significant antiviral properties, making them candidates for further development as antiviral agents.

Mechanistic Insights

The biological activities of methyl 2-((1H-indol-3-yl)amino)acetate can be attributed to its structural characteristics that allow for interactions with various biological targets:

- Anticancer Mechanism : Many indole derivatives induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Mechanism : The compounds disrupt bacterial cell membranes or inhibit critical metabolic pathways.

- Antiviral Mechanism : They may interfere with viral replication processes or inhibit viral entry into host cells.

作用機序

The mechanism of action of Methyl 2-((1H-indol-3-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .

類似化合物との比較

Structural Analogues and Substituent Effects

Methyl 2-(1H-Indol-3-yl)acetate

- Structure : Features a methyl ester directly bonded to the C3 position of indole via an acetic acid moiety.

- Synthesis: Prepared via esterification of indole-3-acetic acid with methanol and HCl, yielding 99% efficiency .

- Bioactivity: Exhibits anti-tumor properties and is identified as an endogenous metabolite in plants like apples .

Ethyl 2-(1H-Indol-3-yl)acetate

- Structure : Ethyl ester analog, differing only in the alkoxy group (ethyl vs. methyl).

- Synthesis: Similar to the methyl variant, using ethanol and sulfuric acid as catalysts .

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Structure : Incorporates a 4-nitrobenzoyl group at the C2 position of indole.

- Synthesis : Achieved via aza-alkylation/intramolecular Michael cascade reaction followed by desulfonative dehydrogenation .

- Bioactivity : Designed as a prodrug for anticancer applications, leveraging the electron-withdrawing nitro group to modulate reactivity .

Methyl 2-(4-Acetylphenyl)-2-(1H-indol-3-yl)acetate

- Structure : Contains a 4-acetylphenyl group at the C2 position, introducing steric bulk and additional hydrogen-bonding sites.

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

生物活性

Methyl 2-((1H-indol-3-yl)amino)acetate, a compound featuring an indole moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Methyl 2-((1H-indol-3-yl)amino)acetate is characterized by the presence of an indole ring, which is known for its diverse biological activities. The molecular formula is , and it features both an amino group and an acetate moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of methyl 2-((1H-indol-3-yl)amino)acetate typically involves the reaction of indole derivatives with acetic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, as seen in studies focusing on related indole compounds .

Anticancer Activity

Recent studies have demonstrated that methyl 2-((1H-indol-3-yl)amino)acetate exhibits significant anticancer properties. In vitro testing against various cancer cell lines has shown selective cytotoxicity. For instance, compounds derived from this structure have been tested against human colon cancer cell lines (HCT-116 and HT-29), revealing promising IC50 values that indicate potent inhibitory effects:

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Methyl 2-((1H-indol-3-yl)amino)acetate | HCT-116 | 7.1 ± 0.07 | High |

| Other derivatives | HT-29 | 10.5 ± 0.07 | Moderate |

These findings suggest that the compound may induce cell cycle arrest, particularly at the S and G2/M phases, which is critical in cancer treatment strategies .

Antimicrobial Activity

In addition to its anticancer effects, methyl 2-((1H-indol-3-yl)amino)acetate has shown antimicrobial properties against various pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action typically involves interference with bacterial protein synthesis .

Case Studies

Several case studies have highlighted the efficacy of methyl 2-((1H-indol-3-yl)amino)acetate in preclinical models:

- Case Study on Colon Cancer : A study evaluated the compound's effects on HCT-116 cells, demonstrating a significant reduction in cell viability after treatment with varying concentrations over a 48-hour period.

- Antimicrobial Efficacy : Another investigation assessed the compound's ability to inhibit growth in Staphylococcus aureus and Escherichia coli, showcasing zones of inhibition comparable to established antibiotics.

Q & A

Q. What are the established synthetic methodologies for Methyl 2-((1H-indol-3-yl)amino)acetate?

The synthesis of indole-derived acetamides typically involves coupling indole derivatives with amino acid esters or activated acetates. For example, analogous compounds are synthesized via acylation of indole using acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions . Alternatively, hydrazine hydrate can be employed to convert esters to hydrazides, which may serve as intermediates for further functionalization . Reaction optimization often includes adjusting stoichiometry, solvent polarity, and temperature to improve yields.

Q. How is Methyl 2-((1H-indol-3-yl)amino)acetate characterized post-synthesis?

Characterization relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, indole protons resonate at δ 7.0–7.5 ppm, while acetate methyl groups appear near δ 3.6–3.8 ppm .

- IR Spectroscopy : Stretching frequencies for amide C=O (1650–1700 cm) and N-H (3300–3500 cm) confirm functional groups .

- X-ray Crystallography : Programs like SHELX refine crystal structures, validating bond lengths and angles .

Q. What safety protocols are recommended for handling this compound?

While specific data for Methyl 2-((1H-indol-3-yl)amino)acetate is limited, indole derivatives generally require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation of particulates .

- First Aid : Immediate flushing with water for eye/skin contact and medical consultation if ingested .

Advanced Questions

Q. How can reaction yields for Methyl 2-((1H-indol-3-yl)amino)acetate be optimized?

Yield optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl) or enzymes may enhance acylation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine coupling .

Q. How can contradictions in spectroscopic data be resolved during structural validation?

Discrepancies in NMR or IR data can be addressed by:

- Computational Modeling : Density Functional Theory (DFT) simulations predict spectral profiles for comparison .

- Isotopic Labeling : -labeling clarifies ambiguous amide/amine signals in NMR .

- Cross-Validation : Correlate mass spectrometry (exact mass ±0.01 Da) with theoretical values .

Q. What computational methods are suitable for studying this compound’s bioactivity?

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes or receptors) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over time .

- QSAR Models : Relate structural features (e.g., substituent electronegativity) to observed antitumor or antimicrobial activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。